3-Ethoxy-2,2-dimethylpropan-1-ol
Description
3-Ethoxy-2,2-dimethylpropan-1-ol is a branched-chain alcohol derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and two methyl groups at the 2-position. For example, compounds like 3-(Diethylamino)-2,2-dimethylpropan-1-ol (boiling point: 227°C, density: 0.875 g/cm³) suggest that the ethoxy variant may exhibit similar liquid-state behavior at room temperature . The ethoxy group likely enhances lipophilicity compared to hydroxyl or amino-substituted analogs, influencing solubility and reactivity.
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
3-ethoxy-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-4-9-6-7(2,3)5-8/h8H,4-6H2,1-3H3 |
InChI Key |
KWJOBPQHYKOEJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,2-dimethylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1-propanol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Ethoxy-2,2-dimethylpropan-1-ol may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohol derivatives.
Substitution: Formation of ethers, amines, or other substituted compounds.
Scientific Research Applications
3-Ethoxy-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of surfactants and stabilizers for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethoxy group provides additional steric and electronic effects, further modulating the compound’s behavior in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methoxy-2,2-dimethylpropan-1-ol
- Structural Difference : Methoxy (-OCH₃) replaces ethoxy (-OCH₂CH₃).
- Impact on Properties: Lower molecular weight (vs. ethoxy derivative) may reduce boiling point.
- Similarity Score : 0.93 (based on CAS similarity metrics) .
3-(Diethylamino)-2,2-dimethylpropan-1-ol
- Structural Difference: Diethylamino (-N(CH₂CH₃)₂) replaces ethoxy.
- Key Properties: Boiling point: 227°C; density: 0.875 g/cm³; flash point: 74°C . Basic amino group enables use in pharmaceuticals (e.g., histamine H3 receptor antagonists) .
- Reactivity: Incompatible with strong oxidizers, decomposing into NOₓ, CO₂, and CO .
2,2-Dimethylpropan-1-ol (Neopentyl Alcohol)
- Structural Difference : Hydroxyl (-OH) replaces ethoxy.
- Key Properties :
- Phase : Liquid at room temperature, similar to ethoxy derivative .
3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol
- Structural Difference: Amino (-NH₂) and cyclopropyl groups replace ethoxy.
- Applications : Pharmaceutical research (e.g., secondary standards) .
- Safety: Limited hazard data; requires lab-specific handling protocols .
Comparative Analysis of Physicochemical Properties
*Estimated values based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
